Dimethyl (2-benzyl-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate
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Overview
Description
Dimethyl (2-benzyl-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a phosphonate group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-benzyl-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate typically involves multiple steps. One common approach is the reaction of a benzyl-substituted oxazole with a phosphonate ester under controlled conditions. The reaction may require the use of catalysts and specific temperature settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-benzyl-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted phosphonates.
Scientific Research Applications
Dimethyl (2-benzyl-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl (2-benzyl-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl-4-methylbenzylphosphonate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: Shares some structural features but differs in functional groups and overall properties.
Uniqueness
Dimethyl (2-benzyl-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N2O4P |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-benzyl-4-dimethoxyphosphoryl-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H23N2O4P/c1-15-9-11-17(12-10-15)14-21-19-20(27(23,24-2)25-3)22-18(26-19)13-16-7-5-4-6-8-16/h4-12,21H,13-14H2,1-3H3 |
InChI Key |
HTJNEPYATOXTNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)CC3=CC=CC=C3)P(=O)(OC)OC |
Origin of Product |
United States |
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